molecular formula C14H19F3N2 B13409698 1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine CAS No. 74037-99-3

1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine

Cat. No.: B13409698
CAS No.: 74037-99-3
M. Wt: 272.31 g/mol
InChI Key: JWBWQOPRYQNRPG-UHFFFAOYSA-N
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Description

1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine is a chemical compound that belongs to the piperazine class It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine typically involves the reaction of 1-(alpha-Methyl-m-trifluoromethylphenethyl)amine with piperazine. The reaction is carried out under controlled conditions, often using solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenylpiperazine: A related compound with similar structural features but different biological activities.

    Meta-chlorophenylpiperazine: Another piperazine derivative with distinct pharmacological properties.

Uniqueness

1-(alpha-Methyl-m-trifluoromethylphenethyl)piperazine is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

74037-99-3

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

1-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine

InChI

InChI=1S/C14H19F3N2/c1-11(19-7-5-18-6-8-19)9-12-3-2-4-13(10-12)14(15,16)17/h2-4,10-11,18H,5-9H2,1H3

InChI Key

JWBWQOPRYQNRPG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCNCC2

Origin of Product

United States

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